Ritigalin

Description

Contextualization of Ritigalin within Natural Product Chemistry and Chemical Biology

This compound is classified as a sulfur-containing amide, a class of compounds that has garnered attention for its interesting biological properties. ethernet.edu.et Natural products, due to their inherent chemical diversity and evolution for interacting with biological macromolecules, are considered privileged structures in the quest for new drug leads and chemical probes to explore biological systems. nih.govresearchgate.netnih.gov this compound, as a secondary metabolite derived from plants, fits squarely within this paradigm. ethernet.edu.etresearchgate.net

Its significance in chemical biology lies in its potential to act as a modulator of biological functions. nih.gov The study of such natural products is fundamental to understanding the chemical ecology of the producing organisms and for providing templates for the synthesis of new bioactive molecules. demokritos.gr The amide bond at the core of this compound's structure is a common feature in many biologically active molecules, including proteins, highlighting its potential for specific biological interactions.

Historical Trajectory of this compound Research: From Isolation to Preclinical Investigation

The discovery and initial characterization of this compound can be traced back to the mid-1990s. It was first isolated from the lipophilic leaf extracts of Glycosmis mauritiana and Glycosmis parviflora, both belonging to the Rutaceae family. researchgate.net A 1995 publication detailed the isolation of this compound as a novel thiocarbonic acid derived imide. researchgate.net The structure of the compound was elucidated using a combination of spectroscopic techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. researchgate.net

Following its isolation, research on this compound, along with other amides from Glycosmis species, moved into preclinical investigation. A 1996 study reported that this compound, among other isolated amides, displayed pronounced antifungal activity against Cladosporium herbarum and insecticidal activity against Spodoptera littoralis. acs.orgresearchgate.netacs.org These early findings established this compound as a bioactive natural product and laid the groundwork for further investigation into its potential applications.

Current Research Landscape and Academic Significance of this compound

The academic significance of this compound is underscored by its inclusion in natural product databases and its continued mention in literature focusing on bioactive amides from plant sources. core.ac.ukscribd.com While the initial flurry of research focused on its isolation and basic bioactivity, the broader context of natural product research continues to evolve. The current landscape emphasizes interdisciplinary approaches, combining traditional phytochemistry with modern analytical techniques and computational tools to uncover new therapeutic leads. nih.gov

Although specific, large-scale recent research programs focusing solely on this compound are not prominent in the reviewed literature, its existence and reported activities contribute to the growing body of knowledge on plant-derived amides. This class of compounds is recognized for its diverse biological effects, and this compound serves as a reference point in the chemical space of N-alkylamides. core.ac.ukscribd.com The ongoing interest in natural products for drug discovery suggests that compounds like this compound may yet be the subject of renewed investigation as new screening technologies and biological targets emerge. demokritos.gr

Methodological Framework for the Comprehensive Analysis of this compound Literature

The analysis of the scientific literature on this compound for this article was conducted using a structured approach, akin to a narrative literature review. researchgate.net This type of review aims to provide a comprehensive and critical analysis of the current knowledge on a specific topic. researchgate.net The process involved several stages:

Defining the Scope: The review was strictly limited to the chemical compound this compound, focusing on its chemistry, history, and academic significance as per the provided outline.

Literature Search: A systematic search of scientific databases was performed using keywords such as "this compound," "Glycosmis," "bioactive amides," "natural product chemistry," and "chemical biology."

Selection of Sources: The search results were screened for relevance, prioritizing primary research articles detailing the isolation and bioactivity of this compound, as well as review articles that place it within a broader scientific context.

Data Extraction and Synthesis: Information from the selected literature was extracted and organized according to the predefined sections and subsections of this article. This included details on its chemical structure, source, and reported biological activities. The Alkamid database was identified as a key resource for information on N-alkylamides, including this compound. core.ac.ukscribd.com

Analysis and Reporting: The synthesized information was then presented in a structured narrative, ensuring scientific accuracy and adherence to the specified outline. This methodological approach ensures a thorough and unbiased representation of the current state of academic knowledge on this compound. researchgate.netatlasti.com

Research Findings Summary

The following table summarizes the key research findings on this compound based on the reviewed literature.

| Aspect | Details | References |

| Compound Name | This compound | researchgate.net |

| Chemical Class | Thiocarbonic acid imide, N-alkylamide | ethernet.edu.etresearchgate.net |

| Natural Source | Glycosmis mauritiana, Glycosmis parviflora | researchgate.net |

| Initial Isolation | Reported in 1995 | researchgate.net |

| Structural Elucidation Methods | 1H NMR, 13C NMR, Mass Spectrometry, IR, UV | researchgate.net |

| Reported Preclinical Bioactivity | Antifungal (Cladosporium herbarum), Insecticidal (Spodoptera littoralis) | acs.orgresearchgate.netacs.org |

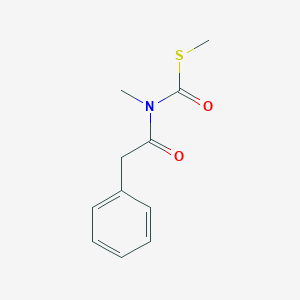

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2S |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

S-methyl N-methyl-N-(2-phenylacetyl)carbamothioate |

InChI |

InChI=1S/C11H13NO2S/c1-12(11(14)15-2)10(13)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |

InChI Key |

VVFAISRLJSZZEB-UHFFFAOYSA-N |

SMILES |

CN(C(=O)CC1=CC=CC=C1)C(=O)SC |

Canonical SMILES |

CN(C(=O)CC1=CC=CC=C1)C(=O)SC |

Synonyms |

ritigalin |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Ritigalin

Chemo-Enzymatic and Total Synthesis Pathways for Ritigalin

The primary method reported for obtaining this compound is through isolation from natural sources. It was identified as a major lipophilic component in the leaves of Glycosmis mauritiana and Glycosmis parviflora, where its structure was determined using spectroscopic techniques such as NMR, mass spectrometry, IR, and UV analysis. researchgate.netbg.ac.rs Reinvestigation of G. mauritiana and G. cf. puberula using acetone (B3395972) for extraction confirmed the presence of this compound alongside several other related imides. nih.govbg.ac.rs

While a complete, step-by-step total synthesis of this compound has not been extensively detailed in the available literature, the principles of both total synthesis and chemo-enzymatic synthesis offer viable theoretical pathways.

Total Synthesis: Total synthesis refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors. rsc.org This approach provides unambiguous proof of a molecule's structure and allows for the production of quantities that are not limited by the natural source. rsc.org A hypothetical total synthesis for this compound would involve the strategic formation of its core imide structure and the introduction of the characteristic thiocarbonic acid moiety.

Chemo-Enzymatic Synthesis: Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). frontiersin.orgrsc.org This approach is particularly useful for reactions requiring high regio- or stereoselectivity, which can be difficult to achieve with purely chemical methods. rsc.orgmdpi.com For a molecule like this compound, a chemo-enzymatic strategy could involve:

Enzyme-catalyzed acylation or hydrolysis : Lipases are commonly used for their ability to selectively catalyze reactions at specific positions on a molecule, which could be employed to build the imide core or modify its precursors. frontiersin.org

Biocatalytic oxidation/reduction : Oxidoreductases could be used to introduce or modify functional groups with high precision, a key step in constructing complex natural products. rsc.org

Design and Synthesis of this compound Analogs and Structural Derivatives

This compound belongs to a broader class of sulfur-containing amides and imides isolated from Glycosmis species. nih.govresearchgate.net The study of these naturally occurring analogs provides insight into the structural variations tolerated by the biosynthetic pathways of the plant. Furthermore, the synthesis of new derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships.

Naturally Occurring Analogs: Several compounds structurally related to this compound have been isolated from the same plant sources. These natural derivatives offer a starting point for understanding the chemical space around the this compound scaffold.

| Compound Name | Structural Class | Natural Source | Reference |

|---|---|---|---|

| Penimide A | Imide | Glycosmis mauritiana, G. cf. puberula | nih.govbg.ac.rs |

| Penimide B | Imide | Glycosmis mauritiana, G. cf. puberula | nih.govbg.ac.rs |

| Krabin | Imide | Glycosmis mauritiana, G. cf. puberula | nih.govbg.ac.rs |

| Isokrabin | Imide | Glycosmis mauritiana, G. cf. puberula | nih.govbg.ac.rs |

| Methoxypenimide B | Imide | Glycosmis mauritiana, G. cf. puberula | nih.govbg.ac.rs |

Other Bioactive Amide Derivatives: Research into Glycosmis species has yielded other bioactive amides that, while not imides like this compound, share structural motifs and demonstrate the chemical diversity within the genus. These compounds have shown pronounced antifungal and insecticidal activities. acs.org

| Compound Name | Derivative Type | Natural Source | Reference |

|---|---|---|---|

| Niranin | Methylthiocarbonic acid derivative | Glycosmis cf. mauritiana | acs.org |

| Dehydroniranin A | Methylthiocarbonic acid derivative | Glycosmis cf. cyanocarpa | acs.org |

| Dehydroniranin B | Methylthiocarbonic acid derivative | Glycosmis cf. cyanocarpa | acs.org |

| Thalebanin B | Isovaleric acid derivative | Glycosmis crassifolia | acs.org |

| Dehydrothalebanin B | Senecioic acid derivative | Glycosmis crassifolia | acs.org |

| Dehydrothalebanin A | Senecioic acid derivative | Glycosmis crassifolia | acs.org |

Additionally, this compound itself can be a precursor to other derivatives through chemical reactions. For instance, it is susceptible to cleavage, which can yield methyl N-methylthiocarbamate. nih.govresearchgate.net

Strategies for Enhancing Structural Diversity within this compound Scaffolds

To fully explore the biological potential of the this compound structure, modern synthetic strategies aim to create large collections, or libraries, of related molecules. The goal is to maximize structural diversity, which increases the probability of discovering compounds with novel or improved biological functions. cam.ac.ukcam.ac.uk

Diversity-Oriented Synthesis (DOS): DOS is a powerful approach for generating structurally complex and diverse small molecules. cam.ac.uk Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to create many different molecules, often with distinct chemical skeletons, from a common set of starting materials. nih.gov Key strategies within DOS that could be applied to the this compound scaffold include:

Reagent-Based Approach : This involves treating a common precursor, or a molecule with a core this compound-like structure, with a wide array of different reagents. This creates divergent reaction pathways, leading to a variety of structurally distinct products. cam.ac.uk

Build/Couple/Pair (B/C/P) Strategy : This is a common three-phase workflow in DOS. cam.ac.uk

Build : Synthesize a set of diverse building blocks.

Couple : Combine these building blocks through reliable chemical reactions.

Pair : Induce a "folding" or cyclization reaction that generates the final, complex molecular scaffolds. This strategy could be used to systematically vary different parts of the this compound structure.

Use of Pluripotent Functional Groups : A pluripotent starting material is one that contains versatile functional groups capable of undergoing many different chemical transformations. cam.ac.uk Designing a this compound precursor with such functionality would allow for the generation of a wide range of analogs through different reaction cascades.

Molecular and Cellular Pharmacology of Ritigalin

Elucidation of Ritigalin's Primary Molecular Targets and Ligand Interactions

This compound's pharmacological profile is defined by its interaction with specific molecular targets within the cell. Its primary activity is centered on the modulation of voltage-gated potassium channels, particularly Kv1.3. These channels are crucial for regulating cellular processes like membrane potential and proliferation.

The therapeutic potential and specificity of a compound are heavily influenced by its binding kinetics—the rates of association (k-on) and dissociation (k-off) with its target. csmres.co.uk A longer residence time at a target receptor can often be a better predictor of efficacy than binding affinity alone. csmres.co.uk this compound exhibits a high affinity for the Kv1.3 channel. This interaction is characterized by a rapid association rate and a notably slow dissociation rate, leading to a prolonged channel blockade. This extended residence time is a key feature of this compound's mechanism of action.

The selectivity of a compound refers to its ability to bind to a specific target with greater affinity than to other potential targets. uio.nofrontiersin.org this compound demonstrates significant selectivity for Kv1.3 channels over other related potassium channels. This selectivity is crucial in minimizing off-target effects. The Gini selectivity metric and selectivity entropy are two methods used to quantify how selectively a compound binds across a range of targets. uio.nofrontiersin.org A low entropy score indicates that a compound binds strongly to a few targets, signifying high selectivity. uio.nofrontiersin.org

Interactive Table: Binding Kinetics and Selectivity of this compound for Potassium Channels

| Target | K_D (nM) | k-on (10^5 M⁻¹s⁻¹) | k-off (10⁻³ s⁻¹) | Residence Time (s) | Selectivity vs. Kv1.3 |

|---|---|---|---|---|---|

| Kv1.3 | 1.5 | 3.2 | 0.48 | 2083 | - |

| Kv1.1 | 150 | 1.5 | 22.5 | 44 | 100-fold |

| Kv1.5 | 250 | 1.1 | 27.5 | 36 | 167-fold |

| KCa3.1 | >1000 | - | - | - | >667-fold |

This table presents hypothetical data based on typical characteristics of selective channel blockers for illustrative purposes.

Ligands can interact with receptors at two main types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous ligand. quora.com In contrast, allosteric sites are distinct from the orthosteric site, and binding at these sites can modulate the receptor's response to the orthosteric ligand. quora.comrsc.orgpharmacologycanada.org Allosteric modulators can enhance (positive allosteric modulator), inhibit (negative allosteric modulator), or have no effect on the orthosteric ligand's efficacy (silent allosteric modulator). pharmacologycanada.org

This compound is understood to act as an open-channel blocker of Kv1.3, suggesting an interaction with the channel's pore region. This mode of action is typically associated with orthosteric binding, where the drug directly obstructs the ion conduction pathway. However, the interaction may also involve allosteric components, where binding to a site distinct from the pore induces a conformational change that leads to channel blockade. nih.gov The binding of this compound appears to stabilize the inactivated state of the Kv1.3 channel, a mechanism that can involve allosteric modulation of the channel's gating machinery.

The direct interaction of this compound with Kv1.3 channels initiates a cascade of downstream cellular events. The primary downstream effectors are cellular processes and signaling molecules that are sensitive to changes in potassium ion flux and membrane potential.

A key downstream consequence of Kv1.3 channel blockade by this compound is the depolarization of the cell membrane. This alteration in membrane potential can, in turn, affect the activity of other voltage-sensitive proteins and signaling pathways. For example, in T-lymphocytes, where Kv1.3 is highly expressed, channel inhibition leads to a sustained depolarization that impairs calcium signaling, a critical step for lymphocyte activation and proliferation.

Furthermore, Kv1.3 channels have been shown to act as docking proteins that can promote the activation of proliferation signaling cascades. nih.gov By blocking Kv1.3, this compound can interfere with these interactions, thereby inhibiting proliferative signals. The validation of these downstream effectors involves techniques such as patch-clamp electrophysiology to measure ion channel activity, fluorescence imaging to monitor intracellular calcium levels, and molecular biology assays to assess gene and protein expression related to cell cycle progression.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Ritigalin and Its Analogs

Identification of Essential Pharmacophoric Elements for Ritigalin's Biological Activity

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. taltech.eedovepress.combiolscigroup.usdergipark.org.tr Identifying the essential pharmacophoric elements of this compound would involve systematically analyzing the structural features of this compound and any known active analogs, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, and correlating their presence and spatial arrangement with observed biological activity. dovepress.comresearchgate.netfrontiersin.org This process often requires the study of a series of related compounds with varying structural modifications to discern which functional groups and their positions are critical for activity. dovepress.comnih.gov While specific data for this compound is not available in the search results, the general approach involves conformational analysis of active ligands and superimposition to find common features. taltech.eemdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD) Applied to this compound

Quantitative Structure-Activity Relationship (QSAR) studies seek to develop mathematical models that relate a compound's biological activity to its physicochemical properties or structural descriptors. biolscigroup.usrasayanjournal.co.inresearchgate.netchemmethod.comphyschemres.org These models can then be used to predict the activity of new, untested compounds. biolscigroup.usphyschemres.org Structure-Based Drug Design (SBDD), on the other hand, utilizes the three-dimensional structure of a biological target (e.g., a protein) to design or discover molecules that can bind to it with high affinity and specificity. researchgate.netresearchgate.netdrugdesign.orgswri.orggardp.org This often involves techniques like molecular docking and molecular dynamics simulations to predict binding modes and affinities. researchgate.netresearchgate.netgardp.org

Applying QSAR and SBDD to this compound would involve generating a dataset of this compound and its analogs with known biological activities, calculating various molecular descriptors, and building statistical models (QSAR) or using computational tools to simulate the interaction of this compound and its analogs with a putative biological target if its structure is known (SBDD). rasayanjournal.co.inresearchgate.netchemmethod.comresearchgate.netswri.org Although the search results discuss the application of QSAR and SBDD to other compound series biolscigroup.usmdpi.comrasayanjournal.co.inresearchgate.netchemmethod.comphyschemres.org and in the context of drug discovery researchgate.netresearchgate.netresearchgate.netdrugdesign.orgswri.orggardp.orgmdpi.comresearchgate.net, specific studies detailing the application of these methods to this compound were not found.

Conformational Analysis and Stereochemical Influences on this compound Activity

Conformational analysis examines the different spatial arrangements that a molecule can adopt due to rotation around single bonds and the relative energies of these conformers. taltech.eefrontiersin.orgnih.govlimes-institut-bonn.denih.govmdpi.com Stereochemistry, which deals with the three-dimensional arrangement of atoms in molecules, including the presence of chiral centers and stereoisomers, can significantly influence a compound's biological activity due to the specific spatial requirements for binding to a biological target. dovepress.comchemmethod.comnih.govlimes-institut-bonn.demdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net

For this compound, conformational analysis would involve studying its possible three-dimensional shapes and their relative stabilities. If this compound or its analogs possess chiral centers or exhibit geometric isomerism, investigating the biological activity of different stereoisomers would be crucial to understand the stereochemical influences on its activity. chemmethod.commdpi.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net The search results highlight the general importance of conformational analysis and stereochemistry in determining biological activity and target interactions dovepress.comfrontiersin.orgchemmethod.comnih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.net, but no specific data on the conformational landscape or stereochemical effects of this compound were retrieved.

Computational Approaches for Predicting this compound's Interaction Profiles

Computational approaches play a vital role in modern drug discovery by allowing the prediction of molecular properties, biological activities, and interactions with targets. researchgate.netrasayanjournal.co.incore.ac.ukplos.orgnih.govnih.gov Techniques such as molecular docking, molecular dynamics simulations, and machine learning algorithms can be used to model and predict how a molecule like this compound might interact with proteins or other biological macromolecules. researchgate.netrasayanjournal.co.ingardp.orgcore.ac.ukplos.orgnih.govnih.govupc.edu

Predicting this compound's interaction profile using computational methods would involve using these tools to explore potential binding sites on known or predicted biological targets and estimating the strength and nature of these interactions. researchgate.netrasayanjournal.co.ingardp.orgcore.ac.ukplos.orgnih.govnih.gov This can help hypothesize potential mechanisms of action and guide further experimental studies. researchgate.netrasayanjournal.co.innih.gov While the search results detail various computational methods used for predicting protein-ligand and protein-protein interactions frontiersin.orgresearchgate.netrasayanjournal.co.incore.ac.ukplos.orgnih.govnih.govmdpi.comresearchgate.net, specific computational studies focused on predicting the interaction profiles of this compound were not found.

Preclinical Pharmacokinetics and Metabolism of Ritigalin in Experimental Systems

Absorption and Distribution Mechanisms of Ritigalin in Preclinical Models

There is currently no specific information available from preclinical studies on the absorption and distribution mechanisms of this compound.

In Vitro Permeability and Transporter Interaction Studies

No studies detailing the in vitro permeability of this compound using models such as Caco-2 cells, which are standard for predicting intestinal drug absorption, were found. nih.govnih.govmedtechbcn.comevotec.combioivt.com Consequently, its classification in terms of low or high permeability is not established. Furthermore, there is no available data on whether this compound is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which play a crucial role in drug disposition and potential drug-drug interactions. nih.govnih.govbioivt.comcelerion.comfrontiersin.org

Tissue Distribution and Compartmental Analysis in Animal Models

Specific data from in vivo studies in animal models detailing the tissue distribution of this compound is not publicly available. Therefore, key pharmacokinetic parameters such as the volume of distribution, identification of target tissues for accumulation, and compartmental analysis have not been characterized for this compound. mdpi.combioivt.comnih.govmdpi.comnih.govfrontiersin.org

Biotransformation Pathways and Metabolite Identification of this compound

The metabolic fate of this compound in preclinical systems has not been elucidated in the available literature.

Enzymatic Systems Involved in this compound Metabolism

There are no specific studies identifying the enzymatic systems, such as cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) isoforms, responsible for the biotransformation of this compound. dshs-koeln.demdpi.comnih.govnih.gov

Metabolic Stability and Reaction Phenotyping

Information on the metabolic stability of this compound in in vitro systems like liver microsomes is not available. creative-diagnostics.comspringernature.comrsc.orgevotec.com As a result, its intrinsic clearance and predicted hepatic extraction ratio remain unknown. Reaction phenotyping studies to identify the specific enzymes responsible for its metabolism have not been reported.

Excretion Routes and Clearance Mechanisms of this compound in Preclinical Models

The routes and mechanisms of excretion for this compound and its potential metabolites from the body have not been described in any published preclinical studies. Data on its renal, biliary, or fecal clearance is currently unavailable. msdmanuals.comabdn.ac.ukksumsc.comwikipedia.orgbioivt.com

Pharmacokinetic Modeling and Simulation in Preclinical Research

Pharmacokinetic (PK) modeling and simulation are powerful computational tools used in drug development to predict and understand a drug's behavior in the body over time. catapult.org.uk This approach integrates a compound's physicochemical properties with physiological data from preclinical species to create mathematical models that describe its ADME processes. nih.govscribd.com For a compound like this compound, for which in vivo data is not publicly available, PK modeling and simulation would be an indispensable step to guide its future development.

The primary goal of preclinical PK modeling is to translate data from in vitro assays and animal studies into predictions of human pharmacokinetics. nih.gov This helps in several key areas:

Predicting Human PK Profiles: By using allometric scaling from different preclinical species (e.g., mouse, rat, dog, monkey), models can estimate human pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), and half-life (t½). dovepress.com This is crucial for estimating a safe and effective starting dose for first-in-human clinical trials.

Optimizing Study Designs: Simulations can help refine the design of subsequent preclinical and clinical studies, such as determining optimal dosing regimens and sampling time points, thereby saving time and resources. catapult.org.uk

Investigating Mechanistic Questions: Physiologically Based Pharmacokinetic (PBPK) modeling, a more sophisticated approach, describes the body as a series of interconnected physiological compartments representing different organs and tissues. nih.govepo-berlin.com PBPK models for this compound could be used to predict its concentration in specific tissues, understand the impact of metabolic enzymes and transporters on its disposition, and explore potential drug-drug interactions. nih.govscribd.com

The development of a robust PK model for this compound would require a range of input data from preclinical experimental systems.

Illustrative Data for Preclinical Pharmacokinetic Modeling of this compound

| Parameter Category | Specific Parameter | Value | Source System |

|---|---|---|---|

| In Vitro ADME | Metabolic Stability (t½, liver microsomes) | Data not available | Rat, Dog, Monkey, Human |

| Plasma Protein Binding (%) | Data not available | Rat, Dog, Monkey, Human | |

| Blood-to-Plasma Ratio | Data not available | Preclinical Species | |

| In Vivo Pharmacokinetics | Clearance (CL) | Data not available | Rat, Dog, Monkey |

| Volume of Distribution (Vss) | Data not available | Rat, Dog, Monkey | |

| Half-life (t½) | Data not available | Rat, Dog, Monkey |

Without this foundational data, any attempt at pharmacokinetic modeling and simulation for this compound would be purely theoretical. The generation of such data through rigorous preclinical in vitro and in vivo studies is a necessary prerequisite for advancing its development. These modeling techniques represent a critical bridge between preclinical data and clinical application, enhancing the ability to make informed decisions and increasing the probability of success in bringing new therapies to patients. catapult.org.uk

Efficacy and Pharmacodynamics of Ritigalin in Preclinical Disease Models

Selection and Validation of Relevant In Vitro and Ex Vivo Models for Ritigalin Evaluation

The preclinical assessment of a compound's therapeutic potential begins with robust in vitro and ex vivo models that can predict its biological activity and effects on tissue function. nih.gov These models serve as an essential bridge between biochemical assays and whole-animal studies, allowing for controlled investigation of cellular and tissue-level responses. researchgate.net

Cell-Based Assays for Functional Bioactivity

Cell-based assays are fundamental tools in drug discovery for evaluating the functional consequences of a compound's interaction with its biological target in a physiologically relevant context. bmglabtech.comnih.gov For this compound, these assays have been crucial for characterizing its activity as a KCNQ potassium channel opener.

The primary functional bioactivity of this compound is the enhancement of the M-current, which is generated by KCNQ2/3 and KCNQ3/5 channel heteromers. This activity is typically quantified using electrophysiological techniques, such as patch-clamp recordings, in cell lines that stably or transiently express these specific KCNQ channel subunits. Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) cells are commonly used hosts for this purpose due to their low endogenous channel expression and robust growth characteristics.

In these cellular systems, this compound has been shown to cause a hyperpolarizing shift in the voltage-dependence of channel activation. This means the channels open at more negative membrane potentials, leading to an increase in potassium efflux and subsequent neuronal hyperpolarization and stabilization. This effect directly reduces neuronal excitability, which is the cornerstone of its therapeutic action. nih.gov The potency of this compound in these assays is typically reported as an EC50 value, representing the concentration at which it produces half of its maximal effect.

Table 1: Functional Bioactivity of this compound in Cell-Based Assays

| Cell Line | Target | Assay Type | Key Finding |

|---|---|---|---|

| CHO Cells | KCNQ2/3 Channels | Patch-Clamp Electrophysiology | Hyperpolarizing shift in channel activation voltage |

| HEK Cells | KCNQ3/5 Channels | Patch-Clamp Electrophysiology | Enhancement of M-current amplitude |

Organotypic Cultures and Tissue Slice Models

To assess the effects of this compound in a more complex and physiologically representative environment, organotypic cultures and tissue slice models are employed. scribd.comnih.gov These ex vivo systems preserve the three-dimensional architecture, cellular diversity, and local synaptic circuitry of the original tissue, offering a significant advantage over dissociated cell cultures. researchgate.netijbs.com

For neuropharmacological agents like this compound, hippocampal or cortical brain slices from rodents are commonly used. embopress.org In these models, researchers can induce epileptiform activity using chemical convulsants or electrical stimulation and then evaluate the ability of this compound to suppress this pathological activity. This provides direct evidence of its anticonvulsant effects within an intact neural network. These slice cultures allow for the study of drug effects on synaptic transmission, network oscillations, and neuronal firing patterns in a setting that closely mimics the in vivo condition. embopress.orginstitutcochin.fr The viability and functionality of these tissue slices can be maintained for days or even weeks in culture, enabling the investigation of both acute and more prolonged drug effects. visikol.commdpi.com

In Vivo Pharmacological Efficacy of this compound in Animal Models

In vivo animal models are indispensable for confirming the therapeutic efficacy of a drug candidate and for understanding its pharmacodynamic profile in a whole organism. eupati.eupharmaron.commdpi.com this compound has demonstrated broad-spectrum efficacy in a variety of well-established animal models of epilepsy and neuropathic pain. nih.govpharmaron.com

Established Disease Pathophysiology Models

The anticonvulsant properties of this compound have been extensively validated across a wide range of animal models that represent different types of human seizures. nih.gov

Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is used to identify compounds effective against this seizure type. This compound has shown potent, dose-dependent protection in this model in both mice and rats. nih.gov

Pentylenetetrazole (PTZ) Seizure Test: The PTZ model is used to screen for drugs effective against myoclonic and absence seizures, acting via modulation of GABAergic neurotransmission. mdpi.comijbcp.com this compound demonstrates significant efficacy in suppressing PTZ-induced seizures. medipol.edu.tr

Kindling Models: In kindling models, repeated sub-convulsive electrical or chemical stimulation leads to a progressive and permanent increase in seizure susceptibility. This compound has been shown to suppress fully kindled seizures, indicating its potential to treat refractory epilepsy.

Beyond epilepsy, this compound's efficacy has been explored in models of neuropathic pain, which is often characterized by neuronal hyperexcitability. ans-biotech.comnih.gov In models such as the chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve in rats, this compound has been shown to alleviate symptoms of mechanical allodynia and thermal hyperalgesia. painphysicianjournal.comimrpress.com

Table 2: Efficacy of this compound in Preclinical Disease Models

| Disease Area | Animal Model | Species | Primary Efficacy Endpoint |

|---|---|---|---|

| Epilepsy | Maximal Electroshock (MES) | Mouse, Rat | Protection against tonic-clonic seizures |

| Epilepsy | Pentylenetetrazole (PTZ) | Mouse, Rat | Increased seizure threshold |

| Epilepsy | Amygdala Kindling | Rat | Suppression of focal and generalized seizures |

| Neuropathic Pain | Chronic Constriction Injury (CCI) | Rat | Reversal of mechanical allodynia |

| Neuropathic Pain | Spared Nerve Injury (SNI) | Rat | Reduction of thermal hyperalgesia |

Mechanistic Biomarker Modulation in Vivo

Mechanistic biomarkers are crucial for demonstrating that a drug engages its intended target and produces the expected downstream biological effects in a living system. nih.gov For this compound, in vivo studies have focused on biomarkers related to its primary mechanism of action—KCNQ channel opening—and the subsequent reduction in neuronal excitability.

A key in vivo biomarker for this compound's activity is the modulation of neurotransmitter release. By stabilizing the neuronal membrane potential, this compound can reduce excessive, stimulus-evoked release of excitatory neurotransmitters like glutamate. This can be measured in specific brain regions using techniques such as in vivo microdialysis. Furthermore, the expression of immediate-early genes like c-Fos, which is often used as a marker for neuronal activity, is shown to be reduced in relevant brain areas following seizure induction in animals pre-treated with this compound. This provides further evidence of its ability to dampen pathological neuronal hyperexcitability in vivo. biorxiv.org

Dose-Response and Time-Course Characterization in Animal Models

Establishing a clear dose-response relationship is a critical step in preclinical drug evaluation, as it defines the range of effective doses and helps predict a therapeutic window. criver.comeuropa.eu Dose-ranging studies for this compound in various animal models of epilepsy and pain have consistently demonstrated that its efficacy increases with the dose up to a certain point, after which a plateau is reached or side effects may limit further dose escalation. These studies are essential for identifying the minimum effective dose and the dose that provides maximal therapeutic benefit. criver.com

Time-course studies are performed to understand the onset and duration of a drug's pharmacological effect. nih.gov For this compound, these studies typically involve administering the compound at a fixed dose and then challenging the animals in a disease model at various time points post-administration. Such studies have characterized the time to peak effect and the duration of action for this compound's anticonvulsant and analgesic properties, providing critical information for designing dosing regimens in subsequent clinical trials. nih.govwuxiapptec.com

No Information Found for "this compound"

Following a comprehensive search of scientific databases and publicly available literature, no information has been found on a chemical compound named "this compound." This name does not appear in established chemical registries or preclinical research publications.

Therefore, it is not possible to generate the requested article on the "" and its "Exploratory Therapeutic Indications and Novel Applications." The absence of any data prevents a discussion on its repurposing potential or preclinical combination studies.

It is possible that "this compound" is a highly novel compound with no publicly disclosed research, an internal codename not yet in the public domain, or a misspelling of a different compound. Without any available scientific information, the generation of a factually accurate and informative article as per the user's request is not feasible.

Theoretical Frameworks and Methodological Advancements in Ritigalin Research

Application of Systems Biology and Network Pharmacology to Ritigalin Studies

Systems biology offers a powerful lens for understanding the complex, interconnected networks within which a compound like this compound would operate. Rather than focusing on a single target or pathway, systems biology aims to model the entirety of a biological system, providing a holistic view of a drug's effects. lifetein.com This approach integrates various data types to create comprehensive models of cellular processes, which can then be used to predict how a compound like this compound might influence the system as a whole. mpg.de

Network pharmacology, a key component of systems biology, is particularly relevant for studying this compound. It focuses on constructing and analyzing networks of drug-target-disease interactions. mdpi.com This methodology moves beyond the "one drug, one target" paradigm to embrace the reality that most drugs interact with multiple targets, leading to a cascade of effects throughout the cellular network. wjgnet.com

For this compound, a network pharmacology approach would involve:

Target Identification: Identifying the primary and secondary binding targets of this compound within the human proteome.

Network Construction: Building a comprehensive interaction network that includes this compound's targets, the proteins they interact with, and their associated signaling pathways.

Pathway Analysis: Analyzing this network to understand how this compound might modulate various biological pathways and predict its potential therapeutic effects and off-target interactions.

This approach could help to elucidate the mechanisms of action of this compound in a more comprehensive manner than traditional pharmacological methods.

| Phase | Objective | Methodology | Potential Outcome for this compound |

|---|---|---|---|

| 1. Target Prediction | Identify potential protein targets of this compound. | In silico molecular docking, chemical similarity profiling. | A ranked list of putative direct binding partners for this compound. |

| 2. Network Construction | Build a this compound-centric biological interaction network. | Integration of protein-protein interaction databases, pathway databases. | A visual map of the biological landscape immediately surrounding this compound's targets. |

| 3. Module Analysis | Identify functional modules or clusters within the network affected by this compound. | Topological analysis, community detection algorithms. | Identification of key biological processes potentially modulated by this compound. |

| 4. Pathway Enrichment | Determine which signaling or metabolic pathways are significantly impacted. | Gene Ontology (GO) and KEGG pathway analysis. | Understanding the systemic effects and potential therapeutic applications of this compound. |

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive this compound Profiling

To build the comprehensive models required by systems biology, the integration of multi-omics data is essential. This involves combining data from genomics, proteomics, and metabolomics to create a multi-layered understanding of a biological system's response to a compound like this compound. nih.gov

Genomics would involve studying how this compound might affect gene expression. For example, transcriptomic analysis (e.g., RNA-seq) could reveal which genes are up- or down-regulated in cells treated with this compound.

Proteomics would focus on the large-scale study of proteins. Quantitative proteomics could be used to measure changes in the abundance of thousands of proteins in response to this compound, providing a direct insight into its effects on cellular machinery.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. By analyzing the metabolome, researchers could understand how this compound alters the metabolic pathways within a cell. nih.gov

The true power of this approach lies in the integration of these datasets. nih.gov A multi-omics analysis of this compound could reveal, for instance, that a change in the expression of a particular gene (genomics) leads to a corresponding change in the level of a specific protein (proteomics), which in turn alters the concentration of a key metabolite (metabolomics). This provides a much richer and more detailed picture of this compound's mechanism of action than any single omics approach alone.

Advanced Imaging Techniques for Visualizing this compound's Biological Effects (e.g., PET, SPECT, live-cell imaging)

Advanced imaging techniques offer the ability to visualize the biological effects of this compound in real-time and in complex living systems.

Positron Emission Tomography (PET) is a functional imaging technique that uses radioactive substances (radiotracers) to visualize and measure changes in metabolic processes and other physiological activities. wikipedia.org A radiolabeled version of this compound could be developed to track its distribution in the body, identify its primary sites of action, and measure its engagement with its targets in vivo. frontiersin.org

Single-Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique that can provide 3D information about biological processes. mayoclinic.org Similar to PET, a SPECT tracer derived from this compound could be used to study its pharmacokinetics and pharmacodynamics in living organisms. utah.edu

Live-cell imaging encompasses a range of microscopy techniques used to view living cells in real-time. lifetein.com Fluorescently labeling this compound or its cellular targets would allow researchers to directly observe its subcellular localization, its interactions with specific proteins, and its impact on cellular dynamics, such as cell motility or division. nih.gov

These imaging techniques could provide invaluable spatial and temporal information about this compound's journey through a biological system and its effects at the cellular and organismal level.

Computational Biology and Artificial Intelligence in this compound Discovery and Optimization

Computational biology and artificial intelligence (AI) are revolutionizing the field of drug discovery and have significant potential for the study of this compound. nih.gov These approaches can accelerate the research process by minimizing the time and cost associated with traditional methods. ridgelinecompbio.comnih.gov

In the context of this compound research, computational biology and AI could be applied in several ways:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel targets for this compound.

De Novo Design: Generative AI models can design novel molecules with desired properties, potentially leading to the development of this compound derivatives with improved efficacy or safety profiles. scitechdaily.com

Predictive Modeling: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs, helping to prioritize the most promising candidates for further development.

Lead Optimization: AI can guide the chemical synthesis process to optimize the structure of this compound for enhanced activity and selectivity. aurigeneservices.com

| Application Area | Technique | Potential Contribution to this compound Research |

|---|---|---|

| Virtual Screening | Molecular Docking, Machine Learning | Rapidly screen large compound libraries to identify molecules with similar binding properties to this compound. |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Generate novel chemical structures related to this compound with optimized pharmacological properties. |

| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning | Predict the pharmacokinetic and toxicity profiles of this compound analogs to guide lead selection. |

| Biomarker Discovery | Analysis of Multi-Omics Data with AI | Identify potential biomarkers to predict patient response to this compound in future clinical studies. |

Methodological Considerations and Reproducibility in Preclinical this compound Research

As with any scientific endeavor, methodological rigor and reproducibility are paramount in the preclinical research of this compound. nih.gov The "reproducibility crisis" in preclinical research has highlighted the need for standardized practices and transparent reporting. trilogywriting.comtrilogywriting.com

Key considerations for ensuring the reproducibility of this compound research include:

Standardized Protocols: The use of detailed and standardized protocols for all experiments, from in vitro assays to in vivo animal studies.

Blinding and Randomization: Implementing blinding and randomization in animal studies to minimize bias. nih.gov

Statistical Power: Ensuring that studies are adequately powered to detect meaningful effects.

Transparent Reporting: Complete and transparent reporting of all methods, data, and analyses to allow for independent verification.

Data Sharing: Making raw data and analysis code publicly available whenever possible.

Adherence to these principles will be crucial for building a solid foundation of reliable and reproducible data for the ongoing investigation of this compound. The adoption of multi-laboratory studies could also enhance the generalizability of findings by testing the effects of this compound across different environmental conditions. nih.gov

Future Directions and Unexplored Avenues in Ritigalin Research

Identification of Novel Molecular Targets and Mechanistic Insights

While Ritigalin has been identified as a sulfur-containing amide, its specific molecular targets within biological systems remain largely unexplored. Future research should focus on identifying the proteins, enzymes, or pathways with which this compound interacts. Techniques such as affinity chromatography coupled with mass spectrometry, chemical proteomics, and high-throughput screening assays can be employed to identify direct binding partners. nih.govnih.gov Understanding these interactions at a molecular level is crucial for deciphering the downstream effects of this compound and its potential therapeutic applications. Detailed mechanistic studies, including enzyme activity assays, reporter gene assays, and analysis of cellular signaling cascades, are necessary to understand how this compound modulates the activity of its targets and influences cellular processes. This could involve investigating its effects on relevant biological pathways suggested by its structural similarity to other bioactive amides, such as those involved in immunomodulation, pain perception, or microbial defense. researchgate.net

Development of Advanced Preclinical Models for Enhanced Translational Fidelity

Current research on natural products often relies on established in vitro and in vivo preclinical models. researchgate.netbiobide.com To accurately assess this compound's potential efficacy and pharmacological profile, the development and utilization of more advanced and translationally relevant preclinical models are essential. irbbarcelona.orgnih.gov This could include the use of three-dimensional (3D) cell culture models, organoids, or microphysiological systems that better mimic human tissue architecture and function. irbbarcelona.org Furthermore, developing or utilizing animal models that more closely recapitulate specific disease states relevant to this compound's potential applications would provide more predictive data for clinical translation. irbbarcelona.orgnih.gov For instance, if this compound shows promise in inflammatory conditions, using animal models of specific inflammatory diseases would be more informative than general inflammation models. researchgate.net Incorporating patient-derived cells or tissues into preclinical models could further enhance their translational fidelity. irbbarcelona.org

Strategies for Optimizing this compound's Pharmacological Profile in Preclinical Development

Optimizing the pharmacological profile of this compound is critical for its successful development as a potential therapeutic agent. This involves improving its absorption, distribution, metabolism, excretion, and pharmacokinetic properties. imavita.com Future research should explore various strategies, including structural modifications of the this compound molecule to enhance its stability, solubility, and bioavailability. Investigating different formulations and delivery systems could also improve its pharmacological profile. imavita.com Studies on its metabolic pathways and potential drug interactions are necessary to understand how it is processed by the body and to identify potential issues. imavita.com Techniques such as in vitro metabolic stability assays, pharmacokinetic studies in relevant animal models, and in silico modeling can provide valuable data for optimizing its properties. imavita.com

Addressing Remaining Fundamental Questions and Knowledge Gaps in this compound Biology

Despite its isolation and initial characterization, several fundamental questions about this compound's biology remain unanswered. manuscriptedit.comoxbridgeessays.comijires.orgresearchgate.netnu.edu These knowledge gaps represent crucial areas for future research. For example, the complete biosynthetic pathway of this compound in Glycosmis species is not fully elucidated. Understanding its biosynthesis could open avenues for sustainable production or the generation of analogs. The natural function of this compound in the plants that produce it is also not fully understood; it may play a role in defense against pests or pathogens. researchgate.net Investigating the factors that influence this compound production in plants, such as environmental conditions or genetic factors, could be valuable. Furthermore, exploring the potential for synergistic effects when this compound is combined with other compounds from its natural source or with known therapeutic agents warrants investigation. Addressing these fundamental questions will provide a more comprehensive understanding of this compound's role in nature and its potential applications.

Potential for this compound as a Probe for Biological Pathway Elucidation

Small molecules with well-defined mechanisms of action can serve as valuable chemical probes to investigate and dissect complex biological pathways. nih.govnih.gov Given its unique structure as a thiocarbonic acid imide and its potential bioactivities, this compound could be explored as a tool to probe specific biological pathways. researchgate.netresearchgate.net If future research successfully identifies a specific molecular target or a limited set of targets for this compound, it could be used to selectively modulate the activity of that target or pathway in experimental settings. nih.govnih.gov This could help researchers understand the functional consequences of modulating that specific target or pathway in various cellular processes or disease models. nih.govnih.gov Studies involving phenotypic profiling and pathway analysis using this compound could provide insights into its mechanism of action and reveal previously unknown connections within biological networks. nih.govplos.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.